5,5-Diphenylimidazolidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diphenylimidazolidine-2,4-dione hydrochloride, commonly known as phenytoin hydrochloride, is a well-known anticonvulsant agent. It was first synthesized by Heinrich Biltz in 1908 and later found to have significant therapeutic uses by H. Houston Merritt and Tracy Putnam in 1938 . This compound is primarily used in the treatment of various types of seizures, including tonic-clonic and complex partial seizures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diphenylimidazolidine-2,4-dione hydrochloride typically involves the condensation of benzil and urea in the presence of a base, such as sodium hydroxide, and water as a solvent . The reaction proceeds via intramolecular cyclization to form an intermediate heterocyclic compound, which upon acidification yields phenytoin . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of phenytoin hydrochloride follows similar principles but on a larger scale. The use of green solvents like water is emphasized to ensure environmental sustainability and cost-effectiveness . The removal of solvents after synthesis is a critical step to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Diphenylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as sodium azide and benzyl chloride are employed.
Major Products Formed
The major products formed from these reactions include various phenytoin derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
5,5-Diphenylimidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 5,5-diphenylimidazolidine-2,4-dione hydrochloride involves the inhibition of sodium channels in neurons. By blocking these channels, the compound stabilizes neuronal membranes and prevents the spread of seizure activity . This action is crucial for its effectiveness as an anticonvulsant agent.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another anticonvulsant that works by enhancing the activity of gamma-aminobutyric acid (GABA).
Carbamazepine: Similar to phenytoin, it stabilizes neuronal membranes by inhibiting sodium channels.
Valproic Acid: This compound has a broader mechanism of action, affecting both sodium channels and GABA levels.
Uniqueness
5,5-Diphenylimidazolidine-2,4-dione hydrochloride is unique due to its specific action on sodium channels, making it highly effective for certain types of seizures. Its long history of use and well-documented efficacy further distinguish it from other anticonvulsants .
Properties
Molecular Formula |
C15H13ClN2O2 |
---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
5,5-diphenylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C15H12N2O2.ClH/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);1H |
InChI Key |
WWVSRSBVTDLJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.